molecular formula C16H22N2O4 B1284477 3-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxylic acid tert-butyl ester CAS No. 886769-95-5

3-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxylic acid tert-butyl ester

Cat. No. B1284477
CAS RN: 886769-95-5
M. Wt: 306.36 g/mol
InChI Key: XLPLNERULMLZNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxylic acid tert-butyl ester” include a molecular weight of 306.35700, a density of 1.196g/cm3, and a boiling point of 418.1ºC at 760 mmHg .

Scientific Research Applications

Pharmaceutical Research

This compound is often used in the design and synthesis of potential pharmaceuticals. Its structure is conducive to modifications that can lead to the development of new drugs with various therapeutic properties. For instance, derivatives of this compound have been evaluated for their antiproliferative activity against different cancer cell lines, indicating its potential use in cancer treatment .

Safety and Hazards

The safety data sheet (SDS) provides information about the potential hazards of a chemical and how to handle it safely. The SDS for “3-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxylic acid tert-butyl ester” is available for free at Echemi.com .

properties

IUPAC Name

tert-butyl 3-(1,3-benzodioxol-5-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(19)18-7-6-17-12(9-18)11-4-5-13-14(8-11)21-10-20-13/h4-5,8,12,17H,6-7,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPLNERULMLZNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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